methyl 2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Methyl 2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based compound featuring a 4-fluorophenyl group at position 4, a 4-nitrobenzamido-methyl substituent at position 5, and a methyl thioacetate moiety at position 2. This structure combines electron-withdrawing (fluorophenyl, nitrobenzamido) and ester functionalities, which are critical for modulating solubility, stability, and biological interactions.
Properties
IUPAC Name |
methyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O5S/c1-30-17(26)11-31-19-23-22-16(24(19)14-8-4-13(20)5-9-14)10-21-18(27)12-2-6-15(7-3-12)25(28)29/h2-9H,10-11H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFINKDIMAJTPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Triazole Derivatives
Key Observations:
Substituent Impact on Bioactivity: The 4-fluorophenyl group in the target compound and SR24463 enhances binding to hydrophobic enzyme pockets, as seen in meprin α inhibition . Sodium carboxylate derivatives () exhibit enhanced solubility (critical for oral bioavailability) compared to methyl esters, albeit with reduced membrane permeability .
Biological Activity Trends: Triazoles with long alkyl chains (e.g., decylthio in ) show broad-spectrum antifungal activity, while aromatic substituents (e.g., naphthyl in ) target specific transporters like URAT1 .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Insights:
- The methyl ester in the target compound likely reduces aqueous solubility compared to ionic derivatives (e.g., ’s sodium salt) but may improve blood-brain barrier penetration .
- Stability : Nitro groups (target compound) enhance oxidative stability, whereas morpholinium derivatives () degrade under UV light, suggesting formulation challenges for injectables .
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